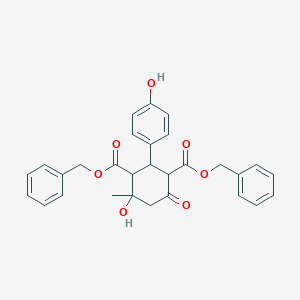
Dibenzyl 4-hydroxy-2-(4-hydroxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibenzyl 4-hydroxy-2-(4-hydroxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate, also known as DBMC, is a synthetic compound that belongs to the class of cyclohexane derivatives. It has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science.
作用機序
The mechanism of action of Dibenzyl 4-hydroxy-2-(4-hydroxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, Dibenzyl 4-hydroxy-2-(4-hydroxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has been shown to induce apoptosis, or programmed cell death, by activating the caspase cascade and inhibiting the Akt/mTOR pathway. In neurodegenerative diseases, Dibenzyl 4-hydroxy-2-(4-hydroxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has been shown to protect against oxidative stress and inflammation by activating the Nrf2/ARE pathway and suppressing the NF-κB pathway. In insects and fungi, Dibenzyl 4-hydroxy-2-(4-hydroxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has been shown to disrupt the integrity of cell membranes and inhibit various metabolic processes.
Biochemical and Physiological Effects:
Dibenzyl 4-hydroxy-2-(4-hydroxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer cells, it has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis. In animal models of neurodegenerative diseases, it has been shown to improve cognitive function, reduce oxidative stress and inflammation, and protect against neuronal damage. In insects and fungi, it has been shown to cause paralysis, inhibit growth, and induce cell death.
実験室実験の利点と制限
The advantages of using Dibenzyl 4-hydroxy-2-(4-hydroxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate in lab experiments include its relatively low cost, easy availability, and broad range of potential applications. However, its limitations include its low solubility in water and some organic solvents, which can make it difficult to work with, and its potential toxicity, which requires careful handling and disposal.
将来の方向性
There are several future directions for the research on Dibenzyl 4-hydroxy-2-(4-hydroxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate. In medicine, further studies are needed to elucidate its mechanism of action and optimize its pharmacological properties for the treatment of various diseases. In agriculture, more research is needed to determine its efficacy and safety as a pesticide and to develop formulations that are suitable for commercial use. In material science, more research is needed to explore its potential applications in the development of electronic devices and other materials. Overall, Dibenzyl 4-hydroxy-2-(4-hydroxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate is a promising compound that has the potential to make significant contributions to various fields of science.
合成法
The synthesis of Dibenzyl 4-hydroxy-2-(4-hydroxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate involves the condensation of 4-hydroxybenzaldehyde and 4-methylcyclohexane-1,3-dione in the presence of benzyl alcohol and a catalytic amount of p-toluenesulfonic acid. The reaction proceeds through a Claisen-Schmidt condensation mechanism, which results in the formation of Dibenzyl 4-hydroxy-2-(4-hydroxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate as a yellow crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学的研究の応用
Dibenzyl 4-hydroxy-2-(4-hydroxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has been extensively studied for its potential applications in various fields of science. In medicine, it has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. It has also been investigated as a potential drug candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. In agriculture, Dibenzyl 4-hydroxy-2-(4-hydroxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has been shown to possess insecticidal and fungicidal properties, making it a promising candidate for the development of environmentally friendly pesticides. In material science, Dibenzyl 4-hydroxy-2-(4-hydroxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has been investigated for its ability to form self-assembled monolayers on metal surfaces, which could have applications in the development of electronic devices.
特性
分子式 |
C29H28O7 |
|---|---|
分子量 |
488.5 g/mol |
IUPAC名 |
dibenzyl 4-hydroxy-2-(4-hydroxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate |
InChI |
InChI=1S/C29H28O7/c1-29(34)16-23(31)25(27(32)35-17-19-8-4-2-5-9-19)24(21-12-14-22(30)15-13-21)26(29)28(33)36-18-20-10-6-3-7-11-20/h2-15,24-26,30,34H,16-18H2,1H3 |
InChIキー |
RYFKTTSDNBCHFZ-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)C(C(C1C(=O)OCC2=CC=CC=C2)C3=CC=C(C=C3)O)C(=O)OCC4=CC=CC=C4)O |
正規SMILES |
CC1(CC(=O)C(C(C1C(=O)OCC2=CC=CC=C2)C3=CC=C(C=C3)O)C(=O)OCC4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282270.png)
![4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282272.png)
![4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282273.png)
![methyl 4-{3-[(4-fluorophenyl)carbonyl]-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B282275.png)
![4-(4-fluorobenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282276.png)
![4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282278.png)
![4-(4-fluorobenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282279.png)
![5-(4-chlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282280.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282283.png)
![5-(2-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282288.png)
![5-(4-chlorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282289.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282290.png)
![5-(4-ethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282291.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282293.png)